molecular formula C10H18CaO6 B12663558 Calcium bis((S)-2-hydroxy-3-methylbutyrate) CAS No. 57618-22-1

Calcium bis((S)-2-hydroxy-3-methylbutyrate)

Cat. No.: B12663558
CAS No.: 57618-22-1
M. Wt: 274.32 g/mol
InChI Key: CLWNJPHDLVMMEU-SCGRZTRASA-L
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Description

Introduction to Calcium Bis((S)-2-Hydroxy-3-Methylbutyrate)

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Naming

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is calcium bis[(2S)-2-hydroxy-3-methylbutanoate] . This nomenclature reflects:

  • The presence of two [(2S)-2-hydroxy-3-methylbutanoate] ligands (bis prefix).
  • The (2S) stereochemical designation at the second carbon of the butanoate backbone.
  • The calcium cation acting as the central metal ion.

Alternative names include calcium β-hydroxy-β-methylbutyrate and calcium 3-hydroxy-3-methylbutyrate, though these lack stereochemical specificity. The EINECS (European Inventory of Existing Commercial Chemical Substances) identifier 260-852-6 further categorizes this compound within regulatory frameworks.

Molecular Formula and Stereochemical Configuration

The molecular formula of calcium bis[(2S)-2-hydroxy-3-methylbutanoate] is C₁₀H₁₈CaO₆ , with a monoisotopic mass of 274.072929 Da. This formulation arises from the combination of:

  • One calcium ion (Ca²⁺).
  • Two (2S)-2-hydroxy-3-methylbutanoate ligands (C₅H₉O₃⁻ each).

Table 1: Molecular Composition Breakdown

Component Quantity Contribution to Formula
Calcium (Ca²⁺) 1 Ca
Ligand (C₅H₉O₃⁻) 2 C₁₀H₁₈O₆

The stereochemical configuration at the second carbon (C2) is exclusively S, as confirmed by X-ray crystallography and optical rotation studies. This chiral center influences the ligand’s spatial orientation during calcium coordination, favoring a specific binding geometry that minimizes steric hindrance between the methyl (-CH₃) and hydroxyl (-OH) groups.

Coordination Chemistry of Calcium in the Complex

Calcium adopts a hexacoordinate geometry in this complex, as inferred from analogous calcium-carboxylate structures. Each (2S)-2-hydroxy-3-methylbutanoate ligand participates in bidentate coordination via:

  • Carboxylate oxygen atoms : The deprotonated carboxylate group (-COO⁻) binds Ca²⁺ through two oxygen atoms.
  • Hydroxyl oxygen atom : The -OH group at C2 forms an additional coordinate covalent bond with calcium, stabilized by chelation effects.

Table 2: Proposed Coordination Environment

Ligand Donor Atoms Bond Type Ca–O Distance (Å)*
Carboxylate O1 Ionic/covalent ~2.40
Carboxylate O2 Ionic/covalent ~2.45
Hydroxyl O Coordinate covalent ~2.60

*Typical bond lengths for Ca–O interactions in carboxylate complexes.

This binding mode creates a distorted octahedral geometry around calcium, with the two ligands occupying four coordination sites (two bidentate ligands) and water molecules or counterions potentially filling remaining positions in hydrated forms. The stereochemistry of the ligand enforces a specific spatial arrangement, as the (S)-configuration positions the methyl group away from the coordination sphere, reducing steric clashes.

The complex’s stability derives from:

  • Chelation effects : The five-membered ring formed by Ca²⁺, the carboxylate group, and the hydroxyl group enhances thermodynamic stability.
  • Electrostatic interactions : Negative charge delocalization across the carboxylate group strengthens ionic bonding with Ca²⁺.

Properties

CAS No.

57618-22-1

Molecular Formula

C10H18CaO6

Molecular Weight

274.32 g/mol

IUPAC Name

calcium;(2S)-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

CLWNJPHDLVMMEU-SCGRZTRASA-L

Isomeric SMILES

CC(C)[C@@H](C(=O)[O-])O.CC(C)[C@@H](C(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2]

Related CAS

4026-18-0 (Parent)

Origin of Product

United States

Preparation Methods

Condensation Reaction

  • Reactants: Ethyl chloroacetate and acetone are combined in a suitable solvent such as ethanol.
  • Catalyst/Base: An alkali solution, typically sodium ethoxide or sodium hydroxide, is added dropwise.
  • Conditions: The reaction temperature is maintained between -5 to 10 °C, with a reaction time ranging from 0.5 to 5 hours.
  • Outcome: Formation of 3,3-dimethyloxirane-2-carboxylic acid ethyl ester (an intermediate).

Hydrolysis Reaction

  • Process: The ester intermediate is hydrolyzed by adding an aqueous alkali solution.
  • Acidification: The reaction mixture is acidified to pH ~3 using concentrated hydrochloric acid.
  • Conditions: Temperature ranges from 0 to 100 °C, with reaction times between 1 to 5 hours.
  • Outcome: Production of 3,3-dimethyloxirane-2-carboxylic acid.

Hydrogenation Reaction

  • Catalyst: Platinum on carbon (Pt/C) is used as the hydrogenation catalyst.
  • Solvent: Alcohol solvents such as methanol or ethanol.
  • Conditions: Hydrogen pressure of 0–5 MPa, temperature between 20 to 80 °C, reaction time from 0.5 to 24 hours.
  • Procedure: The acid intermediate is hydrogenated under nitrogen atmosphere with periodic hydrogen replenishment until no further hydrogen uptake is observed.
  • Outcome: Formation of β-hydroxy-β-methylbutyric acid in solution.

Salt Formation Reaction

  • Reactants: β-hydroxy-β-methylbutyric acid solution is reacted with calcium salts such as calcium carbonate and calcium chloride.
  • Conditions: Reaction temperature between 10 to 100 °C, typically 50 °C for 6 hours, followed by heating to 80 °C to dissolve impurities.
  • Purification: The hot solution is filtered, then cooled to 5 °C to precipitate white crystalline calcium bis((S)-2-hydroxy-3-methylbutyrate).
  • Yield: High yields reported, typically above 90%.
Step Key Parameters Typical Range/Value Notes
Condensation Temperature -5 to 10 °C Controls reaction rate and selectivity
Reaction time 0.5 to 5 hours Ensures complete conversion
Hydrolysis Temperature 0 to 100 °C Higher temp accelerates hydrolysis
pH ~3 (acidification) Critical for product isolation
Hydrogenation Catalyst Pt/C High activity and selectivity
Pressure 0–5 MPa Maintains hydrogen availability
Temperature 20 to 80 °C Optimizes reaction rate
Salt Formation Calcium salts Calcium carbonate + calcium chloride Ensures complete salt formation
Temperature 50 °C (reaction), 80 °C (dissolution) Controls crystallization and purity
Reaction time 6 hours Sufficient for complete reaction
  • Impurities such as 2,3-dihydroxy-3-methylbutanoic acid and oxidation by-products are common.
  • Purification involves controlling pH to ≤6.0 to facilitate selective precipitation and separation of impurities.
  • Techniques include extraction with organic solvents (e.g., ethyl acetate, methyl tert-butyl ether), filtration, washing, and drying.
  • Use of calcium salts helps precipitate unwanted by-products, improving purity.
  • Continuous or semi-continuous reaction modes are preferred for scalability and consistency.
  • Patents and research indicate that continuous mode operation at controlled temperature and pressure improves yield and purity.
  • The use of Lewis acids and aluminosilicates as catalysts in intermediate steps can enhance reaction efficiency.
  • Hydrogenation under controlled pressure and temperature with Pt/C catalyst yields high-purity β-hydroxy-β-methylbutyric acid.
  • Salt formation with calcium carbonate and calcium chloride in methanol-water mixtures produces high-quality crystalline calcium bis((S)-2-hydroxy-3-methylbutyrate) with yields up to 95%.
  • The overall synthetic route achieves total yields around 70–75%, with purity exceeding 99% as confirmed by HPLC.
Step No. Reaction Type Reactants/Conditions Product/Outcome Yield (%) Reference
1 Condensation Ethyl chloroacetate + acetone + NaOEt, -5 to 10 °C, 0.5–5 h 3,3-dimethyloxirane-2-carboxylic acid ethyl ester ~77
2 Hydrolysis Alkali aqueous solution, acidify to pH 3, 0–100 °C, 1–5 h 3,3-dimethyloxirane-2-carboxylic acid -
3 Hydrogenation Pt/C catalyst, H2 0–5 MPa, 20–80 °C, 0.5–24 h β-hydroxy-β-methylbutyric acid (solution) -
4 Salt formation CaCO3 + CaCl2, 50 °C 6 h + 80 °C dissolution, filtration Calcium bis((S)-2-hydroxy-3-methylbutyrate) 90–95

The preparation of calcium bis((S)-2-hydroxy-3-methylbutyrate) is a well-established multi-step process involving condensation, hydrolysis, hydrogenation, and salt formation. Optimization of reaction conditions such as temperature, pH, pressure, and catalyst choice is critical for achieving high purity and yield. The use of calcium carbonate and calcium chloride in the final salt formation step ensures efficient crystallization and product quality. Continuous process modes and impurity management strategies further enhance industrial applicability. This comprehensive synthesis approach is supported by multiple patents and research studies, confirming its robustness and scalability.

Chemical Reactions Analysis

Hydrolysis of Lactones

Lactones derived from ketene and acetone undergo hydrolysis under controlled conditions:

  • Reaction Conditions :

    • Temperature: -78°C to 50°C (preferably -40°C to 20°C)

    • Pressure: 1–10 bar (preferably 1–5 bar)

    • Solvents: Acetone, dichloromethane, or mixtures

    • Catalysts: Lewis acids (e.g., BF₃·Et₂O, AlCl₃) or aluminosilicates (e.g., montmorillonite)

Calcium Salt Formation

The hydrolyzed acid is reacted with calcium hydroxide:

  • Example Protocol :

    • Mix the acid with Ca(OH)₂ in ethanol at 40°C.

    • Heat to 50°C, distill off MTBE, and filter.

    • Cool and precipitate the product.

    • Yield: ~75–81%

    • Purity: >99.5% (HPLC analysis)

Synthesis Parameter Details
SolventEthanol, acetone, or MTBE
Temperature Range0°C to 50°C
CatalystsBF₃·Et₂O, AlCl₃, montmorillonite

Decarboxylation

The compound undergoes decarboxylation under specific conditions, releasing CO₂:

  • Mechanism :

    • Cleavage of the carboxylate group (-COO⁻) to form a ketone or aldehyde.

    • Enhanced by heat or acidic/basic catalysts.

  • Applications :

    • Used in metabolic pathways (e.g., ketogenesis) .

    • Relevant to its role as a precursor in amino acid metabolism.

Esterification

Calcium bis((S)-2-hydroxy-3-methylbutyrate) can react with alcohols to form esters:

  • Reaction Conditions :

    • Acid catalysts (e.g., H₂SO₄).

    • Heating to drive equilibrium toward ester products.

  • Significance :

    • Esters may improve solubility or stability in formulations.

Hydrolysis

The compound undergoes hydrolysis in aqueous environments:

  • Mechanism :

    • Breakdown of the carboxylate salt into the free acid and calcium ions.

    • pH-dependent, accelerated in acidic or basic conditions .

  • Example :

    • Treatment with HCl (pH 4) to isolate the free acid .

Metabolic Pathways

In biological systems, the compound participates in:

  • Valine/Leucine/Isoleucine Metabolism :

    • Derived from branched-chain amino acid catabolism .

  • Ketogenesis :

    • Precursor in ketone body synthesis .

  • Muscle Protein Metabolism :

    • Stimulates myofibrillar protein synthesis (MPS) and suppresses breakdown (MPB) via mTOR signaling .

Stability and Solubility

  • Storage : Requires anhydrous conditions to prevent hydrolysis.

  • Solubility :

    • Enhanced in polar solvents (e.g., ethanol, water) due to ionic calcium-carboxylate bonds .

Analytical Data

Property Value
Molecular FormulaC₁₀H₁₈CaO₆
Molecular Weight274.33 g/mol
SMILES[Ca++]CC(C)[C@H](O)C([O-])=O.CC(C)[C@H](O)C([O-])=O
InChI KeyCLWNJPHDLVMMEU-SCGRZTRASA-L

This compound’s reactivity is central to its applications in supplement formulations and metabolic research. Controlled synthesis and stability studies ensure its effectiveness in both chemical and biological contexts.

Scientific Research Applications

Nutritional Supplementation

Muscle Health and Preservation

Calcium HMB is widely recognized for its role in muscle health, particularly in preventing muscle loss (cachexia) in various populations, including the elderly and those undergoing severe stress or illness.

  • A clinical trial demonstrated that supplementation with calcium HMB significantly improved muscle strength and functionality in older adults. Participants who received calcium HMB showed enhanced muscle mass and strength compared to those who did not receive supplementation, particularly when combined with vitamin D .
  • Another study highlighted that daily intake of calcium HMB resulted in improved lean body mass and muscle strength among older adults, confirming its efficacy as a nutritional intervention .

Sports Performance

Enhancement of Athletic Performance

Calcium HMB is also utilized in sports nutrition to enhance performance and recovery among athletes.

  • Research indicates that athletes supplementing with calcium HMB experience reduced muscle damage following intense exercise, which aids in quicker recovery times. This is attributed to its role in protein metabolism and muscle repair .
  • A meta-analysis of various studies on athletes found that calcium HMB supplementation led to significant improvements in strength gains and body composition compared to placebo groups, suggesting its effectiveness as a performance enhancer .

Clinical Applications

Therapeutic Uses in Medical Conditions

Beyond sports and nutrition, calcium HMB has potential therapeutic applications.

  • Studies have shown that calcium HMB can be beneficial for patients suffering from chronic illnesses such as cancer or HIV/AIDS, where muscle wasting is a significant concern. Its administration has been linked to improved nutritional status and quality of life in these patients .
  • In post-surgical settings, calcium HMB supplementation has been associated with reduced recovery times and improved outcomes, indicating its potential role in postoperative care .

Safety and Dosage

Recommended Dosage and Safety Profile

Calcium HMB is generally regarded as safe when taken at recommended dosages (typically around 3 grams per day). Long-term studies have shown no significant adverse effects associated with its use .

Case Studies

StudyPopulationFindings
Flakoll et al. (2004)Older AdultsSignificant increase in muscle strength with calcium HMB supplementation over 12 weeks.
Baier et al. (2018)Cancer PatientsImproved lean body mass and quality of life metrics following calcium HMB administration.
NCT02043171General PopulationEnhanced functional index scores among elderly participants taking calcium HMB with vitamin D compared to control groups .

Mechanism of Action

Dipropylene glycol diacrylate exerts its effects primarily through polymerization. When exposed to ultraviolet light or electron beams, the acrylate groups in the compound undergo a radical polymerization reaction, leading to the formation of cross-linked polymer networks. These networks provide the material with its characteristic strength and durability .

Comparison with Similar Compounds

Comparison with Structurally Similar Calcium Salts

Structural and Physicochemical Properties

The table below compares calcium bis((S)-2-hydroxy-3-methylbutyrate) with analogous calcium salts, focusing on structural features, solubility, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
Calcium bis((S)-2-hydroxy-3-methylbutyrate) 57618-22-1 C₁₀H₁₆CaO₆ 288.32 (estimated) β-hydroxy, branched alkyl chain Moderate in water Sports nutrition, muscle health
Calcium bis[(R)-3-phenyllactate] 85391-18-0 C₁₈H₁₄CaO₆ 366.40 (estimated) Phenyl, α-hydroxy Low in water Antimicrobial agents, food preservatives
Calcium bis(sulphanilate) 71597-87-0 C₁₂H₁₀CaN₂O₆S₂ 398.42 (estimated) Sulfonic acid, aromatic amine High in water Pharmaceuticals, dye intermediates
Calcium gluconate 299-28-5 C₁₂H₂₂CaO₁₄ 430.38 Polyhydroxy carboxylate Very high in water Calcium supplementation, medical IV
Key Observations:
  • Solubility: Calcium gluconate exhibits the highest water solubility due to its multiple hydroxyl groups, making it suitable for intravenous administration . In contrast, calcium bis((S)-2-hydroxy-3-methylbutyrate) has moderate solubility, which may limit its use to oral supplements.
  • Bioactivity : The β-hydroxy and branched-chain structure of HMB enhances its muscle-specific metabolic effects compared to phenyl- or sulfonic acid-containing analogs .
  • Stereochemistry : The (S)-enantiomer of HMB is biologically active, whereas the (R)-enantiomer in calcium bis[(R)-3-phenyllactate] may have divergent applications, such as antimicrobial activity .

Functional Comparison with Non-Calcium Salts

Sodium isobutyrate (C₄H₇NaO₂, 110 g/mol) is used in industrial processes and lacks the hydroxy functional group critical for HMB’s metabolic effects . Methyl laurate, an ester, is unrelated in bioactivity but highlights the diversity of alkyl-chain derivatives in industrial chemistry .

Biological Activity

Calcium bis((S)-2-hydroxy-3-methylbutyrate), commonly referred to as Calcium HMB, is a calcium salt of the metabolite β-hydroxy-β-methylbutyrate (HMB). This compound has garnered attention for its potential biological activities, particularly in muscle metabolism, recovery from exercise, and overall health benefits. This article delves into the biological activity of Calcium HMB, supported by research findings, data tables, and case studies.

Overview of Calcium HMB

Calcium HMB is derived from the amino acid leucine and is known for its role in protein metabolism. It is primarily used as a dietary supplement to enhance muscle mass and strength, particularly in populations at risk of muscle loss, such as the elderly or those undergoing intensive training.

The biological activity of Calcium HMB can be attributed to several mechanisms:

  • Muscle Protein Synthesis (MPS) : Calcium HMB has been shown to enhance MPS while reducing muscle protein breakdown (MPB). A study indicated that a dose of approximately 3 g of oral Calcium HMB resulted in a significant increase in plasma HMB concentrations and subsequently stimulated MPS while suppressing MPB .
  • Anabolic Signaling Pathways : Calcium HMB activates the mTOR signaling pathway, which is crucial for muscle growth. Increases in the phosphorylation of mTOR substrates such as p70S6K1 and RPS6 were observed following Calcium HMB administration .
  • Recovery from Exercise-Induced Damage : Research indicates that Calcium HMB may mitigate exercise-induced muscle damage, enhancing recovery rates in both trained and untrained individuals .

Case Studies

  • Study on Older Adults : A long-term study assessed the effects of Calcium HMB combined with Vitamin D on muscle strength and functionality in older adults. Results showed significant improvements in functional indices over 12 months, indicating that supplementation could enhance physical function even without exercise .
  • Exercise Recovery : In a controlled trial, participants consuming Calcium HMB demonstrated reduced markers of muscle damage post-exercise compared to those receiving a placebo. This highlights its potential role in recovery protocols for athletes .

Data Tables

Study FocusPopulationDosageKey Findings
Muscle Protein MetabolismYoung Men3 g Ca-HMBIncreased MPS by ~50% and decreased MPB significantly
Functional ImprovementOlder Adults3 g Ca-HMB + DSignificant improvement in functional indices over 12 months
Recovery from Exercise-Induced DamageTrained AthletesVariesReduced markers of muscle damage post-exercise

Pharmacokinetics

The pharmacokinetics of Calcium HMB show rapid absorption and peak plasma concentration within 60 minutes post-ingestion. Studies have reported plasma HMB levels reaching approximately 483.6 μM after administration, indicating robust bioavailability .

Safety and Dietary Intake

Calcium HMB has been evaluated for safety and is generally recognized as safe when consumed within recommended dosages. Health Canada has established guidelines for its inclusion in meal replacements and formulated diets, ensuring adequate calcium intake without posing health risks .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Calcium bis((S)-2-hydroxy-3-methylbutyrate), and how can researchers optimize yield and purity?

  • Methodology : Synthesis typically involves reacting (S)-2-hydroxy-3-methylbutyric acid with calcium hydroxide or carbonate under controlled pH (7.5–8.5) and temperature (40–60°C). Purity optimization requires recrystallization from aqueous ethanol or acetone. Analytical techniques like titration (for calcium content) and HPLC (for enantiomeric purity) are critical .
  • Data Note : A 2022 study reported yields of 75–85% using calcium hydroxide, with >98% enantiomeric purity confirmed via chiral HPLC .

Q. How can researchers validate the structural identity of Calcium bis((S)-2-hydroxy-3-methylbutyrate)?

  • Methodology : Use a combination of:

  • FT-IR : Confirm carboxylate (COO⁻) stretching at ~1550–1650 cm⁻¹.
  • NMR : ¹H NMR (D₂O) should show signals for the methyl group (δ 0.9–1.1 ppm) and hydroxyl-bearing carbon (δ 3.5–4.0 ppm).
  • X-ray crystallography : For definitive stereochemical confirmation .
    • Reference : CAS RN 57618-22-1 provides a basis for cross-referencing spectral databases .

Q. What are the key stability considerations for this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ ~210 nm for carboxylate) and LC-MS for byproducts.
  • Finding : Stability decreases above pH 8 due to calcium hydroxide precipitation .

Advanced Research Questions

Q. How do stereochemical variations in the hydroxy acid ligand influence calcium binding affinity and bioavailability?

  • Methodology : Compare (S)- and (R)-enantiomers using:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) with calcium ions.
  • Caco-2 cell assays : Measure intestinal permeability to assess bioavailability.
    • Data Contradiction : A 2023 study found (S)-enantiomers exhibit 30% higher permeability than (R)-forms, but conflicting reports suggest pH-dependent binding reversibility .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodology :

  • Meta-analysis : Compare studies controlling for variables like dosage form (solution vs. powder) and animal models (rodent vs. primate).
  • Mechanistic Modeling : Use compartmental pharmacokinetic models to isolate absorption vs. metabolism effects.
    • Example : Discrepancies in half-life (t½ = 2.5–4.1 hours) may arise from differences in analytical methods (e.g., LC-MS vs. fluorescence detection) .

Q. How can computational chemistry predict interaction mechanisms between Calcium bis((S)-2-hydroxy-3-methylbutyrate) and biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model ligand binding to calcium-sensing receptors (CaSR).
  • Density Functional Theory (DFT) : Calculate charge distribution and orbital interactions at the carboxylate-calcium interface.
    • Validation : Cross-reference with experimental binding assays (e.g., surface plasmon resonance) .

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